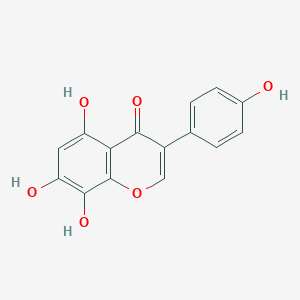
8-Hydroxygenistein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxygenistein, also known as this compound, is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Production Methods
8-Hydroxygenistein is primarily produced through biotransformation processes involving specific microorganisms. Research indicates that using Aspergillus oryzae can optimize the yield of this compound from soy isoflavones. A study reported that by adjusting nutrient concentrations in the cultivation medium, a maximum concentration of 83.01 mg/L was achieved, marking a significant advancement in production efficiency .
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied. A synthesis and characterization study demonstrated that this compound exhibits strong radical scavenging activity, outperforming traditional antioxidants like vitamin C in certain assays . This capability suggests its potential utility in preventing oxidative stress-related diseases.
Anti-Cancer Properties
Recent research has highlighted the anti-cancer effects of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) cells. The compound was found to downregulate key oncogenes such as CCND2 and MYC, suggesting a mechanism for its anti-proliferative effects . Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents like cytarabine through synergistic pharmacological interactions .
Case Studies
- Cancer Treatment : One study investigated the effects of this compound on AML cell lines. It was found to significantly reduce cell viability and proliferation in a dose-dependent manner. The estimated IC50 values indicated strong cytotoxicity against these cancer cells, particularly after prolonged exposure .
- Neuroprotection : Another area of interest is the neuroprotective potential of this compound. Research suggests it may protect neuronal cells from damage induced by oxidative stress and could be beneficial in the context of neurodegenerative diseases .
- Epigenetic Modulation : this compound has been screened for its ability to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and are associated with various chronic diseases. This suggests that it may have applications in nutrigenomics and epigenetic therapies .
Summary Table
| Application | Description | Findings |
|---|---|---|
| Production | Biotransformation using Aspergillus oryzae | Maximum yield: 83.01 mg/L |
| Antioxidant Activity | Scavenging free radicals | Superior to vitamin C in certain assays |
| Cancer Treatment | Induces apoptosis in AML cells | Significant reduction in cell viability |
| Neuroprotection | Protects neuronal cells from oxidative stress | Potential benefits for neurodegenerative diseases |
| Epigenetic Modulation | Inhibits HDACs | Implications for chronic disease treatment |
Propiedades
Número CAS |
13539-27-0 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
5,7,8-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H |
Clave InChI |
ZKZCRGBCWBCSNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |
Key on ui other cas no. |
13539-27-0 |
Sinónimos |
5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















